

# Navigating Resistance: A Comparative Guide to HMPL-453 and Other Cancer Therapeutics

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#### For Immediate Release

Shanghai, China – December 19, 2025 – As targeted therapies become a cornerstone of oncology, understanding the nuances of drug resistance is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive comparison of HMPL-453 (also known as fanregratinib), a potent and selective inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, and 3, with other cancer drugs, focusing on the critical aspect of cross-resistance. While direct comparative experimental data on cross-resistance for HMPL-453 is emerging, this document synthesizes available preclinical data and the broader understanding of resistance mechanisms in FGFR-targeted therapies to offer valuable insights.

HMPL-453 is an orally bioavailable inhibitor that targets the ATP-binding pocket of FGFR1/2/3, leading to the inhibition of FGFR-mediated signal transduction pathways and subsequent tumor cell proliferation.[1] Its primary application is in the treatment of advanced solid tumors harboring FGFR alterations, with a particular focus on intrahepatic cholangiocarcinoma (IHCC) with FGFR2 fusions.[2][3][4]

# **Understanding Resistance to FGFR Inhibitors**

Resistance to targeted therapies like FGFR inhibitors can be categorized as either primary (pre-existing) or acquired (developing during treatment). The primary mechanisms of acquired resistance to FGFR inhibitors include:



- On-target mutations: The development of secondary mutations in the FGFR kinase domain can prevent the inhibitor from binding effectively. A common example is the "gatekeeper" mutation, which occurs at a key residue controlling access to a hydrophobic pocket in the ATP-binding site.[5]
- Bypass signaling pathways: Cancer cells can activate alternative signaling pathways to circumvent the blocked FGFR pathway, thereby maintaining proliferation and survival. A notable example is the activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[6]

# HMPL-453: Preclinical Efficacy and Potential to Overcome Resistance

Preclinical studies have demonstrated the potent and selective activity of HMPL-453 against cancer cells with dysregulated FGFR signaling.[7] While direct cross-resistance studies are limited, the available data suggests HMPL-453 may be effective in scenarios where other therapies have failed.

# **Activity Against FGFR-Altered Tumors**

In preclinical models, HMPL-453 has shown strong activity against a range of tumor types with FGFR alterations. This suggests its potential as a viable treatment option for patients whose tumors are driven by these specific genetic aberrations.

| Model System                           | FGFR Alteration             | HMPL-453 Activity | Reference |
|--|-----------------------------|-------------------|-----------|
| Tumor Cell Lines                       | Dysregulated FGFR signaling | GI50: 3~105 nM    | [7]       |
| Cell Lines without<br>FGFR aberrations | None                        | GI50 > 1.5 μM     | [7]       |
| Recombinant<br>Enzymes                 | FGFR1, FGFR2,<br>FGFR3      | IC50: 6, 4, 6 nM  | [7]       |
| Recombinant Enzyme                     | FGFR4                       | IC50: 425 nM      | [7]       |



### **Potential in Chemotherapy-Resistant Settings**

Aberrant FGFR signaling has been implicated as a driver of resistance to anti-tumor therapies. [2][3][4][8][9] Preclinical data indicates that HMPL-453 can enhance the anti-tumor effects of standard chemotherapy agents like gemcitabine and cisplatin in FGFR-fusion models.[10] This suggests a lack of cross-resistance and a potential synergistic effect, making HMPL-453 a promising candidate for combination therapy in patients who have developed resistance to chemotherapy. Clinical trials are currently underway to evaluate HMPL-453 in combination with chemotherapy in patients with advanced solid tumors.[8]

# **Experimental Protocols**

To provide a framework for understanding how cross-resistance is evaluated, below are detailed methodologies for key experiments.

### In Vitro Cell Proliferation Assay to Determine IC50/GI50

Objective: To determine the concentration of a drug that inhibits 50% of cell growth (GI50) or cell viability (IC50). This is a standard method to assess a drug's potency against sensitive and resistant cell lines.

#### Methodology:

- Cell Culture: Cancer cell lines (both parental sensitive lines and their drug-resistant counterparts) are cultured in appropriate media and conditions.
- Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- Drug Treatment: The following day, cells are treated with a serial dilution of the test compound (e.g., HMPL-453) and a control (e.g., another FGFR inhibitor or chemotherapy agent). A vehicle-only control (e.g., DMSO) is also included.
- Incubation: Plates are incubated for a specified period, typically 72 hours.
- Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay,
   such as the CellTiter-Glo® Luminescent Cell Viability Assay or CCK-8 assay.[7]



Data Analysis: The results are normalized to the vehicle-only control, and the IC50/GI50 values are calculated by fitting the data to a dose-response curve using non-linear regression.

### **Western Blot Analysis of Signaling Pathways**

Objective: To assess the effect of a drug on the phosphorylation status of key proteins in a signaling pathway, thereby confirming target engagement and identifying potential bypass mechanisms.

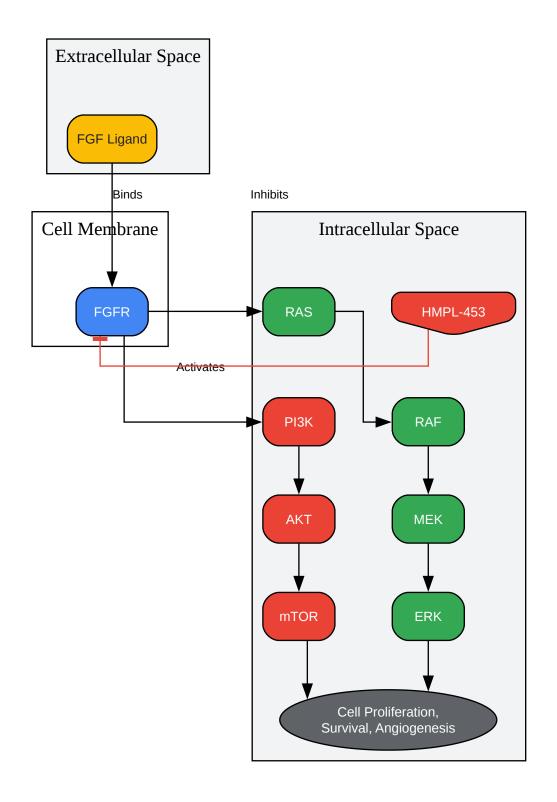
#### Methodology:

- Cell Treatment: Cells are treated with the drug(s) of interest at specified concentrations and for various time points.
- Cell Lysis: Cells are washed with cold PBS and then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
- Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
- SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size
  using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then
  transferred to a membrane (e.g., PVDF or nitrocellulose).
- Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phosphorylated FGFR, total FGFR, phosphorylated ERK, total ERK).
- Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.[7]

# **Signaling Pathways and Resistance Mechanisms**

The following diagrams illustrate the FGFR signaling pathway and potential mechanisms of cross-resistance.

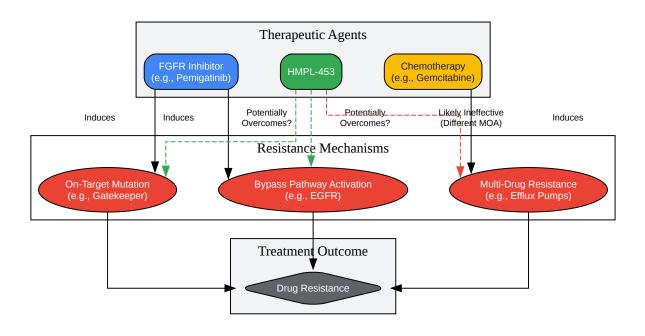




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Caption: The FGFR signaling pathway and the inhibitory action of HMPL-453.





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